3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
Description
3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a fused heterocyclic compound featuring a triazolothiadiazole core substituted with a 2-furyl group at position 6 and a 2-methylimidazo[1,2-a]pyridine moiety at position 2. The triazolothiadiazole scaffold is known for its structural rigidity and electronic properties, which enhance interactions with biological targets .
Properties
Molecular Formula |
C15H10N6OS |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
6-(furan-2-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H10N6OS/c1-9-12(20-7-3-2-6-11(20)16-9)13-17-18-15-21(13)19-14(23-15)10-5-4-8-22-10/h2-8H,1H3 |
InChI Key |
AJRKKYGDTSQTSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another approach includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with suitable reagents under refluxing conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitro group on the furyl moiety (position 5 of the furan ring) undergoes nucleophilic aromatic substitution under basic conditions. For example:
-
Reaction with amines : Treatment with aliphatic amines (e.g., methylamine) in DMF at 80°C replaces the nitro group with amine substituents, enhancing solubility and bioactivity .
-
Thiol substitution : Reaction with thiophenol in the presence of K₂CO₃ yields thioether derivatives, which show improved antimicrobial properties .
Cyclocondensation Reactions
The triazole-thiadiazole core participates in cyclocondensation to form fused heterocycles. Key examples include:
These reactions exploit the reactivity of the thiadiazole ring’s sulfur atom and the triazole’s nitrogen sites .
Electrophilic Aromatic Substitution
The imidazo[1,2-a]pyridine moiety undergoes electrophilic substitution at position 5 or 7:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups, enabling further functionalization.
-
Halogenation : Bromination with Br₂/FeBr₃ produces 5-bromo derivatives, useful in cross-coupling reactions.
Cross-Coupling Reactions
The methyl group on the imidazo[1,2-a]pyridine ring facilitates Suzuki-Miyaura couplings:
textExample reaction: 3-[6-(2-Furyl)...]imidazo[1,2-a]pyridine + Phenylboronic acid → 2-Methyl-5-phenyl derivative (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h, 85% yield)[2]
This modification enhances π-π stacking interactions in biological targets .
Reductive Transformations
The nitro group is reduced to an amine using catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C), producing a primary amine intermediate. This amine serves as a precursor for:
-
Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) to yield imine derivatives .
-
Mannich reactions : Forms aminoalkylated products with formaldehyde and morpholine .
Acid/Base-Mediated Rearrangements
Under acidic conditions (HCl/EtOH), the triazole ring undergoes ring-opening to form thioamide intermediates, which can recyclize with nucleophiles like hydrazine to generate new triazolo-thiadiazole analogs .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition at the furyl double bond, generating dimeric structures with potential antiviral activity .
Scientific Research Applications
3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It can be used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with target receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s 2-methylimidazo[1,2-a]pyridine group distinguishes it from analogs with simpler aryl (e.g., 20a) or pyridyl (e.g., 18d) substituents. This moiety may enhance π-π stacking or hydrogen-bonding interactions in biological systems .
- The latter method offers higher yields (e.g., 57–75% for 20a-d ) and milder conditions compared to traditional acid-catalyzed routes.
Pharmacological Activity Comparisons
Table 2: Reported Bioactivities of Analogous Compounds
Key Observations :
- Antifungal Potential: Analogs like 20a exhibit antifungal activity via CYP51 inhibition, a mechanism critical for ergosterol biosynthesis . The target compound’s 2-furyl group may similarly disrupt fungal membranes due to its electrophilic nature.
- Vasodilatory Effects : Pyridyl-substituted triazolothiadiazoles (e.g., 2a–2s) show vasodilatory activity, suggesting the target compound’s imidazopyridine group could enhance cardiovascular applications .
- Anticancer Activity : Indole-containing derivatives (e.g., 5b) target Bcl-2, a protein overexpressed in cancer cells. The target compound’s imidazopyridine moiety may offer analogous apoptotic effects .
Physicochemical and Spectroscopic Comparisons
Table 3: Spectroscopic and Physical Properties
Key Observations :
- IR Spectroscopy : The target compound’s 2-furyl group would likely show C–O–C stretching near 1250 cm⁻¹, aligning with furan-containing analogs like 18d .
- $ ^1H $ NMR : The 2-methyl group on the imidazopyridine ring would resonate near δ 2.50, distinct from methoxy (δ 3.85 in 20a) or nitro groups (δ 8.50–8.90 in 18d) .
Biological Activity
The compound 3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a member of a class of heterocyclic compounds known for their diverse biological activities. These compounds have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to synthesize current knowledge regarding the biological activity of this specific compound through a review of recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a complex arrangement of nitrogen and sulfur heterocycles. The presence of the furan ring and triazole moiety contributes to its biological properties.
Antimicrobial Activity
Numerous studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. The compound under discussion has been shown to possess activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for gram-positive bacteria ranged from to .
- For gram-negative bacteria, similar MIC values were observed, indicating broad-spectrum antibacterial activity .
Table 1: Antimicrobial Activity Overview
| Pathogen Type | MIC (µg/mL) |
|---|---|
| Gram-positive | 16 - 31.25 |
| Gram-negative | 16 - 31.25 |
| Fungal Strains | Moderate |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays indicated that certain derivatives exhibited cytotoxicity against multiple cancer cell lines:
- Notably effective against non-small cell lung cancer (HOP 92) with a GI50 value of .
- Other cell lines such as colon cancer (HCC-2998) and prostate cancer (PC-3) also showed significant sensitivity with GI50 values of and , respectively .
Table 2: Anticancer Activity Summary
| Cancer Cell Line | GI50 Value |
|---|---|
| HOP 92 (Lung) | -6.49 |
| HCC-2998 (Colon) | -5.31 |
| PC-3 (Prostate) | -5.48 |
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is heavily influenced by their structural features. Substituents at specific positions on the thiadiazole ring can enhance or diminish activity:
- Compounds with electron-withdrawing groups at the C-5 position exhibited improved potency against cancer cell lines.
- Modifications at the C-2 position were crucial for imparting cytotoxic effects .
Case Studies
A study by Khalaj et al. focused on synthesizing a series of thiadiazole derivatives and evaluating their biological activities. The results highlighted that certain modifications led to compounds surpassing traditional antibiotics in efficacy against resistant bacterial strains .
Another significant study reported the synthesis and evaluation of novel derivatives which demonstrated promising results in both antimicrobial and anticancer assays, emphasizing the potential for developing new therapeutic agents based on this scaffold .
Q & A
Q. What are the optimized synthetic routes for 3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine?
Methodological Answer: The synthesis involves multi-step reactions starting with heterocyclic precursors. Key steps include:
- Step 1: Cyclization of 5-(4-methoxyphenyl)pyrazole-3-carboxylate derivatives using hydrazine hydrate to form triazole-thiadiazole intermediates .
- Step 2: Coupling with 2-methylimidazo[1,2-a]pyridine via nucleophilic substitution or cross-coupling reactions under anhydrous conditions (e.g., using POCl₃ as a catalyst) .
- Purification: High-purity isolation is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux | 65–70 | ≥95% |
| 2 | POCl₃, DMF, 80°C | 50–55 | ≥90% |
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- 1H NMR & 13C NMR: Assign proton environments (e.g., furyl protons at δ 6.4–7.2 ppm, imidazo-pyridine methyl at δ 2.5 ppm) and carbon backbone .
- IR Spectroscopy: Identify functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, thiadiazole ring vibrations at 650–750 cm⁻¹) .
- Elemental Analysis: Confirm stoichiometry (C, H, N, S) with <0.3% deviation .
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between triazole and imidazo-pyridine moieties) .
Advanced Research Questions
Q. How to design experiments for structure-activity relationship (SAR) studies targeting antifungal activity?
Methodological Answer:
- Molecular Docking: Use PDB structures (e.g., 14-α-demethylase lanosterol, 3LD6) to model interactions between the compound’s furyl-triazole moiety and the enzyme’s active site .
- In Vitro Assays: Test against Candida albicans and Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines). Include fluconazole as a control .
- Modifications: Synthesize analogs with varied substituents (e.g., halogenated furans, methyl-to-ethyl substitutions) to assess impact on MIC values .
Q. Table 2: Example SAR Data
| Analog | R Group | MIC (μg/mL, C. albicans) |
|---|---|---|
| 1 | 2-Furyl | 1.56 |
| 2 | 5-Nitro-2-furyl | 0.78 |
| 3 | 2-Thienyl | 3.12 |
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization: Control variables such as inoculum size (e.g., 1–5 × 10³ CFU/mL) and incubation time (24–48 hrs) to minimize inter-lab variability .
- Metabolic Stability Testing: Use liver microsomes to assess if discrepancies arise from compound degradation (e.g., CYP450-mediated oxidation of the furyl group) .
- Synergy Studies: Evaluate combinatorial effects with known antifungals (e.g., amphotericin B) to identify confounding factors in activity profiles .
Q. What computational strategies predict binding modes for molecular docking studies?
Methodological Answer:
- Ligand Preparation: Optimize 3D geometry using Gaussian09 (B3LYP/6-31G*) to ensure accurate tautomer and protonation states .
- Docking Software: Use AutoDock Vina or Schrödinger Suite with flexible side chains in the enzyme’s active site (e.g., heme-binding region of 3LD6) .
- Validation: Compare docking scores (ΔG) with experimental IC₅₀ values to refine scoring functions .
Q. How to address low solubility in pharmacological assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve bioavailability .
Data Contradiction Analysis
Q. Conflicting reports on triazole-thiadiazole reactivity: How to validate mechanistic pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
